2,6-Heptanedione, 4-(1-methylethyl)-
Description
2,6-Heptanedione, 4-(1-methylethyl)-, is a branched diketone with the molecular formula C₁₀H₁₆O₂. Its structure features two ketone groups at positions 2 and 6 of a seven-carbon chain, with an isopropyl substituent at position 3. This compound is of interest in organic chemistry and toxicology due to its structural similarity to neurotoxic diketones, such as 2,5-hexanedione, which are linked to peripheral neuropathy. However, the spacing between its ketone groups (delta-diketone, separated by four carbons) distinguishes it from neurotoxic gamma-diketones (spaced by three carbons), as highlighted in neurotoxicity studies .
Properties
CAS No. |
112632-68-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-propan-2-ylheptane-2,6-dione |
InChI |
InChI=1S/C10H18O2/c1-7(2)10(5-8(3)11)6-9(4)12/h7,10H,5-6H2,1-4H3 |
InChI Key |
OFSVLTUNUVMGTQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC(=O)C)CC(=O)C |
Canonical SMILES |
CC(C)C(CC(=O)C)CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2,6-Heptanedione, 4-(1-methylethyl)-, with analogous compounds:
Table 1: Structural and Neurotoxic Properties of Selected Diketones
Key Observations:
Gamma-Diketone vs. Delta-Diketone Neurotoxicity :
- Gamma-diketones (e.g., 2,5-heptanedione) form pyrrole adducts with lysine residues in proteins, leading to cross-linking and neurofilament accumulation in axons. This mechanism is absent in delta-diketones like 2,6-Heptanedione, 4-(1-methylethyl)-, due to incompatible spacing for adduct stabilization .
- The isopropyl group in 2,6-Heptanedione, 4-(1-methylethyl)-, may further sterically hinder interactions with neuronal proteins, though this remains unconfirmed in published studies.
This could influence occupational exposure risks. The compound’s logP (estimated ~1.8) suggests moderate lipophilicity, but its inability to form neurotoxic adults renders it safer for industrial applications compared to gamma-diketones.
Research Findings and Implications
- Neurotoxicity Screening: The Schaumburg and Spencer study established that diketone neurotoxicity is predictable based on ketone spacing, providing a framework for evaluating novel compounds like 2,6-Heptanedione, 4-(1-methylethyl)- .
- Regulatory Considerations : Regulatory agencies (e.g., EPA, OSHA) classify gamma-diketones as hazardous, whereas delta-diketones are exempt from strict neurotoxicity labeling. This distinction underscores the importance of structural analysis in chemical safety assessments.
Q & A
Q. What are the standard methods for synthesizing 2,6-Heptanedione, 4-(1-methylethyl)-, and how can reaction conditions be optimized?
Synthesis typically involves aldol condensation or diketone formation via oxidation of secondary alcohols. For example, refluxing with sodium in ethanol under controlled pH (adjusted with acetic acid) is a documented approach for similar diketones . Optimization should focus on temperature control (e.g., 90°C oil bath), stoichiometric ratios of reagents (e.g., hydroxylamine hydrochloride), and solvent purity to minimize side reactions. Kinetic studies using GC-MS can track intermediate formation .
Q. Which analytical techniques are most reliable for characterizing 2,6-Heptanedione derivatives?
- GC-MS : Ideal for volatile compound analysis, as demonstrated in studies of heptanedione isomers in multifloral honeys .
- NMR : ¹H and ¹³C NMR (e.g., δ 1.28–2.33 ppm for methyl/isopropyl groups) confirm structural assignments .
- Chromatography : Use methanol-buffer mobile phases (65:35) with sodium 1-octanesulfonate for high-resolution separation .
Q. How should researchers safely handle 2,6-Heptanedione derivatives in the lab?
Follow protocols for ketone handling: wear nitrile gloves, flame-resistant lab coats, and safety goggles. Avoid open flames due to flammability risks. Neutralize acidic byproducts with sodium acetate buffers .
Advanced Research Questions
Q. How can contradictory spectral data for 2,6-Heptanedione isomers be resolved?
Discrepancies in NMR or mass spectra often arise from stereoisomerism or impurities. Cross-validate using:
- High-resolution mass spectrometry (HRMS) : Compare observed vs. theoretical m/z values (e.g., HRMS for C₉H₁₄O₂ requires 262.2013) .
- Isotopic labeling : Trace deuterated analogs to confirm fragmentation pathways .
- Computational modeling : Simulate spectra with tools like Gaussian to match experimental data .
Q. What experimental designs are effective for studying the thermodynamic stability of 2,6-Heptanedione derivatives?
- DSC/TGA : Measure decomposition temperatures and enthalpy changes (ΔH) under inert atmospheres .
- Vapor pressure studies : Use static or dynamic methods to assess volatility, referencing NIST’s thermochemical tables .
- Solubility tests : Correlate Hansen solubility parameters with solvent polarity to predict stability .
Q. How do substituents like the isopropyl group influence the reactivity of 2,6-Heptanedione in nucleophilic reactions?
The isopropyl group introduces steric hindrance, slowing enolate formation. Compare kinetics with less hindered analogs (e.g., 2,6-dimethylheptanedione) using:
- UV-Vis spectroscopy : Monitor enolate intermediate formation at λ ~300 nm .
- Kinetic isotope effects (KIE) : Deuterate α-hydrogens to study rate-determining steps .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported reaction yields for 2,6-Heptanedione derivatives?
- Replicate conditions : Ensure identical reagent purity, solvent drying, and inert atmospheres.
- Byproduct analysis : Use LC-MS to identify side products (e.g., aldol adducts) that reduce yields .
- Statistical design : Apply chemometric models (e.g., factorial design) to isolate critical variables .
Q. What methodologies validate the environmental impact of 2,6-Heptanedione degradation byproducts?
- Microscale reaction chambers : Simulate indoor air-surface interactions to track oxidation products .
- Quantum mechanical calculations : Predict toxicity of intermediates via QSAR models .
- Advanced spectroscopy : Use FTIR or Raman to detect trace carbonyl compounds in environmental samples .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
